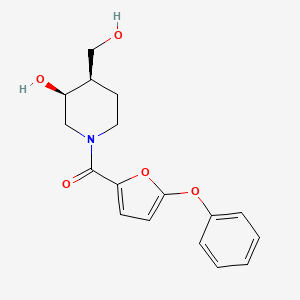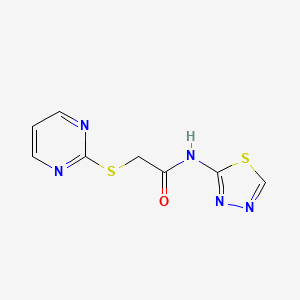
3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic molecule that has been extensively studied due to its potential uses in various fields such as medicine, agriculture, and industry.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide varies depending on its application. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease, it has been studied for its potential ability to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of the disease. In agriculture, it has been shown to inhibit the growth of certain plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide vary depending on the application. In cancer treatment, it has been shown to induce apoptosis in cancer cells while leaving healthy cells unaffected. In Alzheimer's disease, it has been shown to inhibit the aggregation of beta-amyloid peptides, which may slow down the progression of the disease. In agriculture, it has been shown to inhibit the growth of certain plant pathogens, which may lead to increased crop yields.
实验室实验的优点和局限性
The advantages of using 3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide in lab experiments include its synthetic nature, high purity, and well-studied mechanism of action. These factors make it an ideal candidate for further research in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and training to handle it safely.
未来方向
There are numerous future directions for the study of 3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide. In medicine, further research is needed to investigate its potential as a drug candidate for the treatment of various diseases. In agriculture, more studies are needed to determine its efficacy as a pesticide and its potential impact on the environment. In industry, more research is needed to investigate its potential uses as a dye and pigment. Additionally, further studies are needed to determine the safety and toxicity of this compound in various applications.
In conclusion, 3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential uses in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide involves the reaction of 2-chlorobenzamide with 4-ethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to an aldol condensation reaction with acryloyl chloride to yield the final compound. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential uses in various scientific research fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In industry, it has been investigated for its potential use as a dye and pigment due to its unique chemical structure.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-13-8-9-15(16(11-13)20(22)23)19-17(21)10-7-12-5-3-4-6-14(12)18/h3-11H,2H2,1H3,(H,19,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWVDPPZRRMOSG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)

![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![methyl 4-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5458274.png)

![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5458291.png)
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)


![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)
![oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5458347.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)